Product packaging for Methyl 4-oxo-4H-pyran-3-carboxylate(Cat. No.:CAS No. 184719-44-6)

Methyl 4-oxo-4H-pyran-3-carboxylate

Cat. No.: B573511
CAS No.: 184719-44-6
M. Wt: 154.121
InChI Key: QZZZUGWCDRSDKH-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-pyran-3-carboxylate (CAS 184719-44-6) is a chemical compound with the molecular formula C7H6O4 and a molecular weight of 154.12 g/mol . It is supplied for laboratory and research applications. The 4H-pyran molecular scaffold is recognized in medicinal chemistry as a privileged structure for its diverse biological activities . Researchers are investigating compounds featuring this core structure for their potential as antitumoral, antibacterial, and antioxidant agents, as well as for their ability to act as inhibitors of specific biological targets like CDK2 . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O4 B573511 Methyl 4-oxo-4H-pyran-3-carboxylate CAS No. 184719-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZZUGWCDRSDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of Methyl 4 Oxo 4h Pyran 3 Carboxylate and Analogues

Ring System Reactions

The pyranone moiety is the site of several key reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions of the Pyranone Moiety

The pyranone ring itself can be resistant to oxidation under certain conditions; however, substituents on the ring can be readily oxidized. For instance, a primary alcohol group at the 2-position of a protected pyranone can be oxidized first to an aldehyde and then to a carboxylic acid. tubitak.gov.tr The use of Jones reagent for direct conversion to a carboxylic acid has been found to be too harsh, causing degradation of the pyranone moiety. tubitak.gov.tr A two-step oxidation process, involving the formation of an intermediate aldehyde, is a more successful approach. tubitak.gov.tr The sulfur trioxide pyridine (B92270) complex in triethylamine (B128534) and dimethylsulfoxide can be used for the selective oxidation of the alcohol to the aldehyde. tubitak.gov.tr Subsequent oxidation of the aldehyde to the carboxylic acid can be achieved with sulfamic acid and sodium chlorite. tubitak.gov.tr

Some analogues, such as 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate (B1233283), can undergo oxidation at the sulfur and thiophene (B33073) moieties, leading to sulfoxides or sulfones.

Reduction Reactions of Carbonyl and Ester Groups

The carbonyl and ester groups of methyl 4-oxo-4H-pyran-3-carboxylate and its analogues are susceptible to reduction. For example, in related chromone (B188151) systems, which share the pyranone core, conjugate reduction of the pyran 2,3-olefinic bond can occur. semanticscholar.org Specific reducing agents can target either the ketone or the ester functionality, allowing for selective transformations. The reduction of an aldehyde function to a methyl group has been achieved under mild conditions in related chromone derivatives. researchgate.net

Nucleophilic Substitution Processes

The pyranone ring and its substituents can participate in nucleophilic substitution reactions. For instance, the methanesulfonate (B1217627) group in 6-{[(Methanesulfonyl)oxy]methyl}-4-oxo-4H-pyran-3-yl can be displaced by nucleophiles, enabling the introduction of different functional groups. smolecule.com Similarly, the chlorophenyl group in certain pyran derivatives can undergo nucleophilic substitution. evitachem.com In the case of 3-carbonyl-2-methyl-4-oxo-4H-1-benzopyrans, the C-2 position is highly electrophilic and susceptible to nucleophilic attack. semanticscholar.org The presence of a methyl group at C-2, however, can reduce this electrophilicity due to its positive inductive effect and hyperconjugation. semanticscholar.org

Electrophilic Aromatic Substitution on Substituted Phenyl Rings (if applicable)

While this compound itself does not have a phenyl ring for electrophilic aromatic substitution, its analogues often do. The nature of the substituents on the phenyl ring dictates the position of electrophilic attack. libretexts.org For example, in the synthesis of certain chromone derivatives, formylation of a benzene (B151609) ring can occur, although the presence of hydroxyl groups can sometimes lead to polycondensation products instead. mdpi.comresearchgate.net In the case of phloroglucinol (B13840) (1,3,5-trihydroxybenzene), triple electrophilic aromatic substitution reactions can lead to the formation of complex polycyclic adducts.

Hydrolysis of Ester Linkages

The ester linkage in this compound and its analogues can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. mdpi.com Alkaline hydrolysis, or saponification, using a base like sodium hydroxide (B78521) in an aqueous alcohol solution is a common and reliable method. mdpi.com The efficiency and selectivity of this reaction can be influenced by the reaction conditions, including the choice of solvent and the presence of catalysts like tetraethyl-ammonium bromide (TEAB). mdpi.com For instance, the monohydrolysis of certain diethyl 4-aryl-4H-pyran-3,5-dicarboxylates has been optimized using NaOH and TEAB in a water-ethanol system. mdpi.com

Reactions Involving the Carboxylate Functionality

Decarboxylation Pathways

The decarboxylation of 4-oxo-4H-pyran-3-carboxylic acids and their esters, such as this compound, represents a significant reaction pathway, particularly under thermal or acidic conditions. The presence of the β-keto group relative to the carboxylate function facilitates this process.

Under thermal conditions, decarboxylation can proceed through a unimolecular heterolytic fission, forming a carbanion intermediate. stackexchange.com The stability of this carbanion is crucial for the reaction to proceed. For aromatic carboxylic acids, the pyrolysis mechanism can involve an acid-promoted ionic pathway. researchgate.net While direct evidence for the thermal decarboxylation of this compound is not extensively detailed in the provided results, the general principles of decarboxylation of β-keto acids suggest a pathway involving a cyclic transition state, leading to an enol intermediate that subsequently tautomerizes. nih.gov

Acid-catalyzed decarboxylation is another prominent pathway. In strongly acidic solutions, the pyran ring can be protonated, which can facilitate the departure of carbon dioxide. nih.gov For instance, the decarboxylation of pyrrole-2-carboxylic acid in strong acid proceeds via the addition of water to the carboxyl group of the protonated reactant. nih.gov A similar associative mechanism could be envisioned for this compound. Microwave-assisted hydrodecarboxylation of related 2H-pyran-3-carboxylic acid derivatives under basic conditions has also been reported to be highly efficient. researchgate.net

The table below summarizes different decarboxylation methods applied to various carboxylic acids, some of which are structurally related to the target compound.

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carboxylic acidsBasic condition, microwave4-(Methylthio)-6-aryl-2H-pyran-2-ones> 90 researchgate.net
Methylene (B1212753) tethered cyclic 1,3-diestersFeCl₃, H₂O, microwave or conventional heatingα,β-Unsaturated acidsHigh researchgate.net
Polyenoic acidsPd(0) or Pd(II) catalystPolyenesGood researchgate.net
Heteroaromatic carboxylic acidsAg₂CO₃, AcOH, DMSOProtodecarboxylated heteroaromaticsN/A researchgate.net
Primary, secondary, and tertiary carboxylic acidsFukuzumi acridinium (B8443388) photooxidant, phenyldisulfide, Hünig's base, trifluoroethanolHydrodecarboxylated productsN/A researchgate.net

Condensation Reactions with Amines and Other Nucleophiles

The electrophilic nature of the carbonyl groups and the C2 and C6 positions of the pyranone ring in this compound and its analogues makes them susceptible to condensation reactions with a variety of nucleophiles, particularly amines. These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds.

The reaction of 4-oxo-4H-pyran-3-carbaldehyde derivatives with amines and other binucleophiles often leads to the formation of new heterocyclic systems, sometimes involving the opening of the pyran ring. mdpi.comresearchgate.net For instance, the reaction of ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoates with hydrazine (B178648) and hydroxylamine (B1172632) under mild conditions yields pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. researchgate.net

The synthesis of various 4H-pyran derivatives often proceeds through a one-pot, multi-component reaction that involves a condensation step. For example, the synthesis of ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate involves the reaction of an aldehyde, malononitrile (B47326), and a β-ketoester, where a Knoevenagel condensation is a key step in the mechanism. bohrium.com Similarly, the synthesis of 6-amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic acid esters involves a tandem cascade of Knoevenagel condensation, Michael addition, and cyclization. nih.gov

Reactions with hydrazine derivatives are also common. For example, 3-formylchromones react with hydrazine derivatives in the presence of an acid catalyst to form N-aroyl- or N-alkylcarbonylhydrazones. chempap.org It is plausible that this compound would undergo similar condensations at its carbonyl group or through nucleophilic attack on the pyran ring.

The following table presents examples of condensation reactions involving pyran precursors and various nucleophiles.

Pyran Precursor/AnalogueNucleophileProductReference
Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoatesHydrazine, Phenylhydrazine, HydroxylaminePyrazole and isoxazole derivatives researchgate.netresearchgate.net
α, α′-bis(arylidene) cycloalkanonesMalononitrile2-Amino-4H-pyran-3-carbonitriles scispace.com
Aryl aldehydes, malononitrile, β-ketoesters-6-Amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic acid esters nih.gov
3-FormylchromonesHydrazine derivatives3-Formylchromone N-aroyl- or N-alkylcarbonylhydrazones chempap.org

Intramolecular Rearrangements and Ring Contractions

The pyranone scaffold of this compound and its analogues can undergo several types of intramolecular rearrangements and ring contractions, often triggered by light or chemical reagents. These reactions can lead to the formation of structurally diverse and complex molecules.

Photochemical rearrangements are a notable class of reactions for 4-pyrones. Irradiation of 4H-pyran-4-ones can lead to their rearrangement into 2H-pyran-2-ones. rsc.org Furthermore, photochemical ring-contraction of fused bicyclic 4-pyrones has been reported as a method for cyclopentannulation. acs.org The photo-Fries rearrangement of aryl esters, a reaction that could potentially be applied to derivatives of the title compound, is also a known photochemical transformation. researchgate.net

The Claisen rearrangement, a adichemistry.comadichemistry.com-sigmatropic rearrangement, is another important intramolecular reaction for suitably substituted pyran derivatives. For instance, the synthesis of naphthopyran derivatives can involve an intramolecular Claisen rearrangement as a key step. ekb.eg The thio-Claisen rearrangement, the sulfur analogue, has also been extensively studied in related heterocyclic systems. sethanandramjaipuriacollege.in

Ring contraction reactions provide a pathway to smaller ring systems. The Favorskii rearrangement of α-halo ketones is a well-established method for ring contraction. adichemistry.comorganic-chemistry.orgwikipedia.orgnumberanalytics.comddugu.ac.in This reaction proceeds through a cyclopropanone (B1606653) intermediate and can be applied to cyclic α-halo ketones to yield ring-contracted carboxylic acid derivatives. While not directly applied to the title compound in the provided literature, halogenated derivatives of this compound could potentially undergo this type of rearrangement. A nonphotochemical ring contraction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid methyl ester has also been observed. chempap.org Additionally, the oxidative ring-opening of 5-acyl-4-pyrone epoxides, followed by base-catalyzed ring contraction, can lead to the formation of 3-hydroxyfuran-2-carbaldehydes. nih.gov

The table below highlights some of the intramolecular rearrangements and ring contractions observed for pyranone systems.

Starting Pyranone SystemReaction TypeConditionsProduct TypeReference
2,6-Disubstituted-3,5-diphenyl-4H-pyran-4-onesPhotochemical rearrangementMedium-pressure mercury lamp3,6-Diphenyl-4,5-disubstituted-2H-pyran-2-ones rsc.org
Fused bicyclic 4-pyronesPhotochemical ring-contractionIrradiationCyclopentane-fused products acs.org
Substituted propargyl ether of 1-naphtholClaisen rearrangementThermalNaphthopyran derivatives ekb.eg
Cyclic α-halo ketonesFavorskii rearrangementBaseRing-contracted carboxylic acid derivatives adichemistry.comorganic-chemistry.orgwikipedia.orgnumberanalytics.comddugu.ac.in
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid methyl esterNonphotochemical ring contractionN/AN/A chempap.org
2-Aryl-4-pyrone epoxidesBase-catalyzed ring contractionK₂CO₃3-Hydroxyfuran-2-carbaldehydes nih.gov

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of this compound and its analogues often involves multi-component reactions where the elucidation of the reaction mechanism is key to understanding and optimizing the process.

A common and efficient method for the synthesis of 4H-pyran-3-carboxylates is the one-pot, three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a β-dicarbonyl compound (such as methyl acetoacetate). nih.govwikipedia.orgresearchgate.net The proposed mechanism for this reaction typically starts with a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base. This is followed by a Michael addition of the enolizable β-dicarbonyl compound to the resulting α,β-unsaturated intermediate. The final step is an intramolecular cyclization with subsequent dehydration or tautomerization to afford the stable 4H-pyran ring. scispace.comwikipedia.org

For instance, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates using KF-Al₂O₃ as a catalyst is believed to proceed through the formation of a Knoevenagel product, which then undergoes a catalyzed cyclization with the enolizable substrate. wikipedia.org The isolation of the Knoevenagel intermediate provides strong evidence for this proposed pathway. wikipedia.org

Another important synthetic strategy involves the thermal Wolff rearrangement of diazodicarbonyls in the presence of β-enamino esters or ketones. researchgate.net This cascade reaction proceeds through the generation of a carbene, followed by ketene (B1206846) formation via the Wolff rearrangement, nucleophilic addition, intramolecular cyclization, and elimination to yield 3-carbonyl functionalized 4-pyrones. researchgate.net

The synthesis of pyranone derivatives can also be achieved through intramolecular cyclization of 1,3,5-triketones or the cyclization of diynones. researchgate.net Gold- or silver-catalyzed intramolecular cyclization of acetylenic β-ketoesters is another powerful method. researchgate.net

The following table outlines key mechanistic steps in the synthesis of pyran-3-carboxylate analogues.

Synthetic MethodKey Mechanistic StepsCatalyst/ConditionsReference
Three-component reactionKnoevenagel condensation, Michael addition, Intramolecular cyclizationBase (e.g., piperidine, KF-Al₂O₃) nih.govscispace.comwikipedia.org
Thermal cascade reactionCarbene generation, Wolff-rearrangement, Nucleophilic addition, Intramolecular cyclization, EliminationThermal researchgate.net
Intramolecular cyclizationDehydrative cyclizationN/A researchgate.net
Cyclization of diynonesBrønsted acid-catalyzed cyclizationBrønsted acid researchgate.net
Intramolecular cyclization of acetylenic β-ketoestersMetal-catalyzed cyclizationGold or Silver catalyst researchgate.net

Structural Elucidation and Conformational Analysis of Methyl 4 Oxo 4h Pyran 3 Carboxylate and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of pyran-containing compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) offer detailed insights into the connectivity of atoms, functional groups, and electronic properties of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H-NMR: In the ¹H-NMR spectrum of pyran derivatives, characteristic signals for the pyran ring protons are observed. For instance, in a derivative, the H-5 proton of the pyranone ring appears as a singlet at approximately 8.21 ppm. Other protons, such as those on substituent groups, resonate at expected chemical shifts. For example, methyl groups on a pyrimidine (B1678525) ring linked to a pyranone structure show a singlet at 2.45 ppm, while methylene (B1212753) protons of a linker can be found around 4.55 ppm. In other substituted 4H-pyran systems, the chemical shifts can vary, with aromatic protons appearing in the range of 7.14-8.21 ppm and methoxy (B1213986) group protons around 3.48-3.69 ppm. iucr.orgresearchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides information about the carbon skeleton. In a 5,6-diethyl-2-methyl-4-oxo-4H-pyran-3-carboxylate derivative, the carbonyl carbon of the pyranone ring (C-4) resonates at approximately 175.3 ppm, while the ester carbonyl carbon appears around 165.8 ppm. rsc.org The carbons of the pyran ring itself (C-2, C-3, C-5, C-6) show signals in the range of 119.8 to 165.1 ppm. rsc.org The chemical shifts of substituent carbons, such as those of ethyl and methyl groups, are observed at higher fields. rsc.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Methyl 4-oxo-4H-pyran-3-carboxylate Derivatives

Compound/Derivative ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate (B1233283)8.21 (s, 1H, pyranone H-5), 7.45–7.32 (m, 3H, thiophene (B33073) and pyrimidine H), 4.55 (s, 2H, SCH₂), 2.45 (s, 6H, pyrimidine-CH₃)Not explicitly provided
Methyl 6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran-3-carboxylate7.82-7.41 (m, aromatic H), 7.13 (s, 2H, NH₂), 4.95 (s, 1H, CH), 3.41 (s, 3H, OCH₃), 2.33 (s, 3H, CH₃)165.74, 159.49, 158.78, 149.00, 133.22, 130.84, 128.56, 123.99, 119.38, 106.78, 56.18, 52.02, 18.77 researchgate.net
Methyl 5,6-diethyl-2-methyl-4-oxo-4H-pyran-3-carboxylate3.84 (s, 3H, OCH₃), 2.54 (q, 2H), 2.36 (q, 2H), 2.29 (s, 3H), 1.19 (t, 3H), 1.01 (t, 3H)175.3, 165.8, 165.1, 126.0, 119.8, 52.4, 24.2, 18.6, 17.5, 13.3, 11.9 rsc.org

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. In this compound and its derivatives, the most prominent absorption bands are associated with the carbonyl groups. The stretching vibration of the ester carbonyl (C=O) typically appears at a higher frequency (around 1735 cm⁻¹) compared to the pyranone carbonyl (around 1670 cm⁻¹). The C-O-C stretching of the pyran ring is observed in the region of 1210–1310 cm⁻¹. chempap.org Other characteristic bands include C=C stretching of the pyran ring and any aromatic substituents, which are found between 1490 and 1580 cm⁻¹. chempap.org

Table 2: Key IR Absorption Bands for this compound and its Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Ester CarbonylC=O stretch1735
Pyranone CarbonylC=O stretch1670
Ether LinkageC-O-C stretch1210-1310 chempap.org
AlkeneC=C stretch1490-1580 chempap.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyranone derivatives typically exhibit two main absorption maxima corresponding to π → π* transitions within the γ-pyranone ring system. chempap.org For example, a derivative of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid shows absorption maxima at approximately 230 nm and 281 nm. chempap.org The position of these bands can be influenced by the presence of substituents on the pyran ring, with increased conjugation leading to a bathochromic (red) shift to longer wavelengths. chempap.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Vis spectra and assign the observed electronic transitions. materialsciencejournal.org

Mass Spectrometry (HR-Mass spectra, LC-MS, FAB-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) are often used to ionize the molecules. tubitak.gov.trtandfonline.com For instance, the [M+H]⁺ ion for 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate was observed at m/z 431.2, which is consistent with its calculated molecular weight. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a valuable tool for analyzing complex mixtures and confirming the purity of synthesized compounds. bldpharm.com

X-ray Crystallographic Analysis of Pyran-Containing Compounds

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Structure

Single-crystal X-ray diffraction studies on various 4H-pyran derivatives have revealed important structural features. researchgate.net The pyran ring in these compounds can adopt different conformations, such as a flattened-boat or a nearly planar conformation. iucr.orgresearchgate.net For example, in methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, the pyran ring is almost planar. researchgate.net

Table 3: Selected Crystallographic Data for 4H-Pyran Derivatives

Compound Crystal System Space Group Key Structural Features Reference
Methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylateMonoclinicC2/cPyran ring is almost planar; Dihedral angle between pyran and phenyl rings is 87.8(1)° researchgate.net
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylateTriclinicP-1Pyran ring has a flattened-boat conformation; Intermolecular N—H⋯N and N—H⋯O hydrogen bonds iucr.org
2-(methacryloyloxy)ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylateTriclinicP-1Pyran ring adopts a "flattened-boat" conformation researchgate.net

Analysis of Pyran Ring Conformation

A frequently observed conformation in several 4H-pyran-3-carboxylate derivatives is the flattened-boat conformation. nih.goviucr.orgresearchgate.netbohrium.com For instance, in the crystal structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the pyran ring clearly exhibits this form. nih.goviucr.orgresearchgate.net Similarly, ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate also shows a pyran ring with a 'flattened-boat' shape. bohrium.com

However, other conformations are also possible. A twisted boat conformation is adopted by the pyran ring in ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate. nih.gov In the structure of allyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, the ring is described as having a boat conformation. iucr.org In more complex, fused pyranochromene systems, the central pyran ring has been observed in half-chair and sofa conformations. researchgate.net This conformational flexibility highlights the influence of various substituents on the ring's geometry.

Table 1: Observed Pyran Ring Conformations in Derivatives
Derivative CompoundObserved Pyran Ring ConformationReference
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylateFlattened-boat nih.goviucr.orgresearchgate.net
Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylateFlattened-boat bohrium.com
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylateTwisted boat nih.gov
Allyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylateBoat iucr.org
Methyl 7-oxo-14-phenyl-1H,7H,14H-pyrano[3,2-c:5,4-c′]dichromene-14a(6bH)-carboxylateHalf-chair researchgate.net
Methyl 1-oxo-6-phenyl-2,3,4,12b-tetrahydro-1H,6H-chromeno[3,4-c]chromene-6a(7H)-carboxylateSofa researchgate.net

Intermolecular Interactions and Supramolecular Assembly in Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of intermolecular interactions. In derivatives of this compound, hydrogen bonding and other non-covalent forces play a crucial role in the formation of ordered supramolecular architectures. sci-hub.seresearchgate.net

Strong intermolecular N—H···N and N—H···O hydrogen bonds are frequently the dominant interactions that define the primary crystal packing motifs. For example, in the crystal structure of a nitrophenyl-substituted derivative, N—H···N hydrogen bonds link molecules into centrosymmetric dimers, which feature R²₂(12) ring motifs. iucr.orgresearchgate.net These dimers are then further connected by N—H···O hydrogen bonds, extending the structure into a three-dimensional network. nih.goviucr.orgresearchgate.net In other derivatives, these interactions can generate chains or infinite ribbons running along a crystal axis. nih.goviucr.org

Weaker interactions, including C—H···O, C—H···N, and C—H···π interactions, also contribute significantly to the cohesion and stability of the crystal lattice. nih.govmdpi.com The study of supramolecular architecture in these compounds is essential, as these non-covalent interactions are key to understanding their self-assembly in the solid state. sci-hub.se

Hirshfeld surface analysis is a powerful tool used to visualize and quantify the various intermolecular contacts within a crystal. For methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, this analysis revealed the relative contributions of different interactions to the crystal packing. iucr.orgresearchgate.net The most significant contributions come from H···O/O···H and H···H contacts, underscoring the importance of hydrogen bonding and van der Waals forces in the supramolecular assembly. iucr.orgresearchgate.net

Table 2: Hirshfeld Surface Analysis of Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate iucr.orgresearchgate.net
Interaction TypeContribution to Hirshfeld Surface (%)
H···O/O···H29.7
H···H28.7
H···C/C···H16.0
H···N/N···H12.9
O···O4.6
C···O/O···C4.5
N···O/O···N2.2
C···C0.6
C···N/N···C0.4

Chiroptical Properties and Stereochemical Studies

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties like optical rotation or circular dichroism. However, many of the derivatives discussed in crystallographic studies, particularly those with a substituent at the C4 position of the 4H-pyran ring, possess a stereocenter at this position. The synthesis of such compounds typically results in a racemic mixture of two enantiomers.

Computational and Theoretical Investigations of Methyl 4 Oxo 4h Pyran 3 Carboxylate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyran-based systems. DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) and 6-311G(d,p), have been widely employed to understand the molecular geometry, vibrational frequencies, and electronic characteristics of various 4H-pyran derivatives. nih.govgrafiati.com These computational methods provide valuable insights that complement experimental data obtained from techniques such as X-ray crystallography and FT-IR spectroscopy. researchgate.net

Theoretical geometry optimization of pyran derivatives using DFT methods allows for the determination of stable molecular conformations and the analysis of structural parameters like bond lengths and angles. nih.govmaterialsciencejournal.org For instance, studies on related 4H-pyran systems have shown a good correlation between calculated and experimentally determined geometric parameters. mdpi.com The process often involves varying selected torsional angles in a stepwise manner to map the potential energy surface and identify the most stable, low-energy conformations of the molecule. nih.gov

To illustrate, the optimized geometrical parameters for a related 4H-pyran derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, were calculated using the B3LYP/6-311G(d,p) basis set. materialsciencejournal.org The table below presents a selection of these calculated bond lengths and angles, demonstrating the level of detail achievable through such computational methods.

ParameterBond Length (Å) / Bond Angle (°)
C2-C31.395
C4-C51.532
O1-C21.368
C3-C111.439
O1-C6-C5111.4
C2-C3-C4120.9
Note: Data is for a related 4H-pyran derivative and serves as an illustrative example of DFT-derived geometrical parameters. materialsciencejournal.org

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. materialsciencejournal.orgresearchgate.net The HOMO energy level is indicative of the molecule's ability to donate electrons, while the LUMO energy level reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant parameter that relates to the molecule's stability and reactivity. materialsciencejournal.org

For various 4H-pyran derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these orbital energies. grafiati.commaterialsciencejournal.org This analysis helps in predicting the sites of electrophilic and nucleophilic attack. researchgate.net In many pyran systems, the HOMO and LUMO are distributed across the entire molecule, with specific rings or substituents showing greater contributions. rsc.org

The following table provides an example of HOMO-LUMO energy values calculated for a related pyran derivative, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, in both the gas phase and in a solvent (DMSO). materialsciencejournal.org

ParameterGas Phase (eV)DMSO (eV)
HOMO Energy-6.21-6.28
LUMO Energy-2.71-2.69
Energy Gap (ΔE)3.503.59
Note: Data is for a related 4H-pyran derivative and illustrates the output of HOMO-LUMO analysis. materialsciencejournal.org

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov These maps illustrate regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. mdpi.com For pyran derivatives, MEP analysis can identify the electron-rich areas, such as those around oxygen and nitrogen atoms, and electron-deficient regions. mdpi.comresearchgate.net

For example, in a related compound, 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, the MEP map shows that the red regions, indicating negative potential, are located around the carbonyl groups, suggesting they act as hydrogen bond acceptors. mdpi.com Conversely, the blue region, indicating positive potential, is found near the amine group, which acts as a hydrogen bond donor. mdpi.com This information is critical for understanding intermolecular interactions.

Molecular Dynamics Simulations (if applicable)

While specific Molecular Dynamics (MD) simulations for Methyl 4-oxo-4H-pyran-3-carboxylate were not found, MD simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For related pyran-based systems, such as 3-hydroxy-pyran-4-one derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes. nih.gov These simulations, often performed over nanoseconds, provide insights into the conformational changes and intermolecular interactions that occur in a dynamic environment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable, without biological activity specifics)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a particular property. nih.govanalis.com.my These models are developed by correlating molecular descriptors, which are numerical representations of a molecule's structure, with the property of interest. nih.gov

While no specific QSAR models for this compound were identified, the general approach involves several steps. First, a dataset of compounds with known properties is compiled. Then, various molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound. nih.govanalis.com.my Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the property for new, untested compounds. analis.com.mynih.gov The reliability of QSAR models is assessed through rigorous internal and external validation procedures. analis.com.my

In silico Docking Studies for Molecular Interactions

In silico docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com This method is widely used to understand the interactions between a small molecule (ligand) and a macromolecular target, such as a protein. researchgate.net For pyran derivatives, docking studies have been instrumental in elucidating potential binding modes and interactions within the active sites of various enzymes. mdpi.com

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. mdpi.com For example, docking studies of various 4H-pyran derivatives into the ATP binding pocket of cyclin-dependent kinase 2 (CDK2) have identified crucial hydrogen bonding and other interactions with active site residues. mdpi.com The results of these simulations are often visualized in 2D and 3D models to better understand the binding interactions. mdpi.com

Binding Affinity Predictions with Macromolecular Targets

Computational screening and molecular docking have been instrumental in identifying and optimizing 4H-pyran-3-carboxylate derivatives as inhibitors for a range of macromolecular targets. These studies predict the binding affinity and suggest that the pyran scaffold can serve as a core for developing potent and selective inhibitors.

Research has shown that derivatives of 4H-pyran are promising candidates for targeting enzymes implicated in cancer and viral diseases. For instance, various 6-amino-4-aryl-4H-pyran-3-carboxylate derivatives have been docked into the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose overexpression is linked to colorectal cancer. nih.govnih.gov The results from these in silico studies indicated that the compounds were well-accommodated within the CDK2 binding site, showing binding energies comparable to known inhibitors. nih.gov

In the context of viral diseases, derivatives of the related 3-hydroxy-pyran-4-one scaffold have been investigated as inhibitors of influenza endonuclease and HIV-1 integrase (IN). nih.govnih.gov Structure-based combinatorial library design, coupled with docking studies, identified pyran-based compounds with high predicted binding affinity for the IN active site. nih.gov Similarly, structure-activity relationship studies on metal-binding pharmacophores for influenza endonuclease revealed that hydroxypyrone fragments are essential for tight binding to the metal cofactors in the enzyme's active site. nih.gov

Further computational efforts have explored derivatives as potential inhibitors for enzymes related to COVID-19. Docking studies were used to predict the binding affinity of a 4H-pyran-3-carboxylate derivative against the main protease (Mpro) and spike protease of the SARS-CoV-2 virus. researchgate.net Additionally, theoretical investigations have suggested that related pyran derivatives may act as inhibitors for targets like carbonic anhydrase I. mdpi.com

The table below summarizes the findings from various computational studies on derivatives of this compound, detailing the investigated compounds and their predicted macromolecular targets.

Derivative InvestigatedPredicted Macromolecular Target(s)Key Computational Finding
2-(methacryloyloxy)ethyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylateCOVID-19 Main Protease (Mpro), Spike ProteaseAnalysis showed multiple interactions, including H-bonds and pi-alkyl/pi-pi interactions with active site residues. researchgate.net
Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivativesCyclin-Dependent Kinase-2 (CDK2)Compounds were well-accommodated in the binding site with binding energies comparable to known inhibitors. nih.gov
6-Amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic Acid EstersCyclin-Dependent Kinase-2 (CDK2)Docking simulations were performed in the ATP binding pocket of CDK2 to study antiproliferative mechanisms. nih.gov
3-Hydroxy-pyran-4-one derivativesInfluenza Endonuclease, HIV-1 IntegraseThe pyranone core is crucial for binding to metal cofactors in the active site. Steric pressure from a methyl group can reduce binding affinity. nih.govnih.gov
4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylateCarbonic Anhydrase IDocking studies confirmed good binding affinities and the formation of stable complexes with active residues of the enzyme. mdpi.com

Analysis of Interaction Modes (e.g., hydrogen bonding, π-stacking)

The analysis of interaction modes through computational methods reveals how 4H-pyran-3-carboxylate derivatives bind to their target macromolecules. These interactions are predominantly a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

Hydrogen Bonding: Hydrogen bonds are consistently identified as a critical interaction for this class of compounds. In studies of CDK2 inhibitors, the amino group and carbonyl oxygen of the pyran scaffold are frequently involved in forming hydrogen bonds with amino acid residues in the ATP binding pocket. nih.gov Hirshfeld surface analysis of various 4H-pyran-3-carboxylate crystals confirms the significance of intermolecular hydrogen bonds, with H⋯O/O⋯H contacts being major contributors to crystal packing. iucr.org For example, in one derivative, N—H⋯N and N—H⋯O hydrogen bonds link molecules into a three-dimensional architecture. iucr.org In docking studies with COVID-19 proteases, hydrogen bonding was also a key identified interaction. researchgate.net

π-Stacking and Hydrophobic Interactions: The planar pyran-4-one core is conducive to π-π stacking interactions with aromatic residues in a protein's binding site. Docking studies of a pyran derivative with COVID-19 Mpro revealed pi-pi and pi-alkyl interactions with the active site's amino acid residues. researchgate.net In the crystal structure of a related organic salt, slipped π-stacking interactions were observed between stacks of cations and anions. mdpi.com However, in some substituted 4H-pyran-3-carboxylate derivatives, π-π or C-H⋯π interactions are not observed, indicating that the substitution pattern heavily influences this type of interaction. iucr.org

Steric Effects: Computational studies have also highlighted the importance of steric factors in binding. A comparative study of influenza endonuclease inhibitors showed that the presence of a methyl group near the carboxylic acid moiety could exert steric pressure, preventing an ideal coordination geometry and leading to a significant decrease in binding activity. nih.gov This demonstrates that the size and position of substituents on the pyran ring are crucial for achieving optimal binding affinity.

Mechanistic Investigations of Biological Interactions of Methyl 4 Oxo 4h Pyran 3 Carboxylate Derivatives

Enzyme Inhibition Mechanism Elucidation

Derivatives of methyl 4-oxo-4H-pyran-3-carboxylate have been identified as inhibitors of various enzymes, a property that underpins many of their observed biological effects.

The inhibitory action of these compounds often involves direct interaction with the active sites of target enzymes. For instance, certain 4-oxo-4H-pyran derivatives have been investigated for their potential to bind to and block the activity of enzymes crucial for disease progression. Some derivatives may act as inhibitors for various enzymes, which can impact metabolic pathways. smolecule.com

A notable example is the investigation of a kojic acid derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate (MHNC). Direct enzyme assays have demonstrated that MHNC directly inhibits the enzymes Src and Syk. nih.gov This direct inhibition is a key aspect of its anti-inflammatory mechanism.

Furthermore, some 4H-pyran derivatives have been explored as potential inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net While some derivatives showed mild inhibition in supercoiling assays, this line of inquiry suggests that the pyran scaffold could be a starting point for developing more potent enzyme inhibitors. researchgate.net

The ability of these compounds to chelate metal ions is also thought to play a role in their enzyme-inhibiting activities. Many enzymes require metal cofactors for their function, and compounds that can sequester these metals can effectively inactivate the enzyme. researchgate.net

Beyond direct enzyme inhibition, derivatives of this compound can exert their effects by modulating cellular signal transduction pathways. These pathways are complex networks that regulate cellular processes like growth, proliferation, and apoptosis.

One study found that a specific derivative, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate, may be involved in signal transduction pathways that regulate cell growth and apoptosis. Similarly, N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is thought to modulate signaling pathways associated with cell proliferation or apoptosis upon binding to its target. evitachem.com

The anti-inflammatory effects of the kojic acid derivative MHNC are mediated through the suppression of a series of upstream signaling cascades. nih.gov This includes the inhibition of IκBα, AKT, PDK1, Src, and Syk, which are all components of the NF-κB activation pathway. nih.gov By interfering with these signaling molecules, MHNC can effectively dampen the inflammatory response.

Ligand-Target Binding Studies

The biological activity of any compound is fundamentally dependent on its ability to bind to specific molecular targets. For derivatives of this compound, these targets can be enzymes, receptors, or even DNA.

Research has shown that the pyran scaffold is a versatile platform for designing ligands that can interact with a variety of biological targets. For example, derivatives of 4-oxo-1,4-dihydropyridine, a structurally related class of compounds, have been developed as selective ligands for the CB2 cannabinoid receptor. ucl.ac.be

One derivative, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221), has been identified as a functional antagonist of the apelin (APJ) receptor. ucsd.edu This finding highlights the potential of pyran derivatives to act as modulators of G protein-coupled receptors.

The interaction of these ligands with their targets is often studied using computational methods, such as molecular docking. These studies can provide insights into the binding mode of the ligand and help to explain its biological activity. For instance, docking studies have been used to investigate the binding of 4H-pyran derivatives to the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2). mdpi.com

Investigation of Antimicrobial Action Mechanisms

The antimicrobial properties of this compound derivatives have been extensively studied. These compounds have shown activity against a broad spectrum of bacteria and fungi. researchgate.nettubitak.gov.trtubitak.gov.tr

The mechanism of antimicrobial action is believed to be multifactorial. One proposed mechanism is the chelation of essential metal ions, which can disrupt microbial metabolism. researchgate.net The ability of these compounds to form complexes with metals like copper(II) has been shown to enhance their antimicrobial activity. researchgate.net

Another potential mechanism is the inhibition of key microbial enzymes, such as those involved in cell wall synthesis or DNA replication. The structural similarity of some pyran derivatives to natural substrates could allow them to act as competitive inhibitors.

Numerous studies have documented the in vitro antimicrobial activity of this compound derivatives against various pathogens.

One study synthesized a series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives and tested their activity against several bacterial and fungal strains. tubitak.gov.trtubitak.gov.tr The compound 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c) was particularly effective against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. tubitak.gov.trtubitak.gov.tr It also showed good activity against the fungus Candida krusei. tubitak.gov.trtubitak.gov.tr

In another study, a series of spiro-4H-pyran derivatives were evaluated for their antibacterial activity. acs.org One compound, 4l, demonstrated complete inhibition of all bacterial strains tested at a concentration of 250 µg/mL. acs.org This compound was identified as a promising lead for further development. acs.org

The antimicrobial activity of these compounds is often quantified by determining their minimum inhibitory concentration (MIC). The MIC is the lowest concentration of a compound that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Antimicrobial Activity of Selected 4H-Pyran Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c)Staphylococcus aureus>100 tubitak.gov.tr
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c)Enterococcus faecalis>100 tubitak.gov.tr
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c)Escherichia coli>100 tubitak.gov.tr
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c)Candida krusei>100 tubitak.gov.tr
Compound 12Gram-positive bacteria4-16 researchgate.net
Compound 1Gram-negative bacteria8-16 researchgate.net
Compound 1Fungi8-32 researchgate.net

Data is sourced from referenced studies and may not be directly comparable due to variations in experimental conditions.

Elucidation of Antioxidant Mechanisms

Many derivatives of this compound exhibit significant antioxidant activity. smolecule.com This property is largely attributed to their ability to scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases.

The antioxidant mechanism of these compounds is often related to the presence of hydroxyl groups on the pyran ring. These hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing oxidative damage. rsc.org

The enol structure present in some of these compounds is also thought to be a key factor in their antioxidant activity. rsc.org This unstable arrangement of atoms can readily donate an electron to a free radical, further contributing to the compound's antioxidant capacity.

Studies have shown that some 4H-pyran derivatives can act as combined-action antioxidants. d-nb.info This means that they can both break the chains of oxidative reactions by reacting with peroxide radicals and also catalytically decompose hydroperoxides, which are precursors to free radicals. d-nb.info

The antioxidant activity of these compounds is often evaluated using in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com

Table 2: Antioxidant Activity of Selected 4H-Pyran Derivatives

CompoundAssayIC50/EC50 (mM)Reference
4gDPPHNot specified mdpi.com
4jDPPHNot specified mdpi.com
4jFRAPMore efficient than BHT mdpi.com

IC50 is the concentration of the compound that causes 50% inhibition of the DPPH radical. EC50 is the concentration of the compound that gives a certain response in the FRAP assay. BHT (butylated hydroxytoluene) is a standard antioxidant.

List of Compounds

Free Radical Scavenging Capabilities

Derivatives of this compound have been the subject of research to understand their antioxidant properties, specifically their ability to scavenge free radicals. The mechanism behind this capability is often linked to the core structure of the 4H-pyran-4-one ring and the nature of its substituents.

One of the key mechanisms for the antiradical activity of pyran derivatives involves the transfer of electrons along the compound's conjugation chain to reactive oxygen species. eco-vector.com Quantum-chemical calculations have supported this, showing that the highest occupied molecular orbital (HOMO), which indicates electron-donating properties, is often localized on specific fragments of the molecule, confirming the likelihood of antiradical properties. eco-vector.com

Detailed studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction, provide significant insight into the structure-activity relationship of these derivatives. nih.govrsc.org Research indicates that the antioxidant activity is largely attributable to the unstable enol structure within the DDMP moiety. nih.govrsc.org The hydroxyl group at the olefin position, in particular, has a remarkable impact on this activity. nih.govrsc.orgrsc.org When this hydroxyl group is protected (e.g., through carboxylation), the compound's ability to scavenge radicals is significantly diminished. nih.govrsc.org This suggests that the protons of the 5-hydroxyl groups are more readily transferred to oxygen radicals. rsc.org In contrast, protecting the hydroxyl group at the C-3 position has a lesser effect, highlighting the critical role of the enol structure in the antioxidant mechanism. nih.gov Further investigations have shown that one molecule of DDMP is capable of scavenging two free radicals. researchgate.net

The free radical scavenging potential of various 4H-pyran derivatives has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. For instance, certain 6-amino-5-cyano-4-(aryl)-2-methyl-4H-pyran-3-carboxylic acid esters have demonstrated potent free radical scavenging activities, with some derivatives showing lower IC₅₀ values than the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov Similarly, hydrophilic derivatives of maltol, a naturally occurring γ-pyrone, have also been evaluated for their antiradical activity. dtu.dk

Compound DerivativeAssayIC₅₀ (mM)Reference CompoundIC₅₀ (mM) of Reference
Compound 4j (a 4H-pyran derivative)DPPH Scavenging0.1941BHT0.245
Compound 4g (a 4H-pyran derivative)DPPH Scavenging0.329BHT0.245
Sodium 2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)malonateDPPH Scavenging4.96 ± 0.29Maltol> 7
Lithium 2-((3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)malonateDPPH Scavenging3.15 ± 0.40Maltol> 7
Sodium 2-((2-methyl-4-oxo-4H-pyran-3-yl)oxy)malonateHydroxyl Radical Scavenging2.14 ± 0.46Maltol2.44 ± 0.1
Lithium 2-((3-hydroxy-4-oxo-4H-pyran-2-yl)methyl)malonateHydroxyl Radical Scavenging5.58 ± 0.76Maltol2.44 ± 0.1
nih.govdtu.dk

Mechanisms of Interaction with Biological Receptors and Channels

One notable area of investigation is the interaction of 4-oxo-1,4-dihydropyridine derivatives, synthesized from pyran-4-one precursors, with cannabinoid receptors. ucl.ac.be These compounds exhibit high affinity and potency for the CB2 receptor while showing only modest affinity for the CB1 receptor. ucl.ac.be The functionality of these derivatives is controlled by the substituent at the C-6 position; for example, a methyl or tert-butyl group can result in agonist activity, whereas a phenyl or 4-chlorophenyl group can lead to inverse agonist activity. ucl.ac.be In silico studies suggest that this C-6 substituent modulates the conformation of the W6.48 residue, which is known to be critical in the activation of G-protein coupled receptors (GPCRs). ucl.ac.be

Another significant mechanism of action for 4H-pyran derivatives is the blockade of ion channels. mdpi.com Certain derivatives have been found to induce relaxation in isolated rat trachea, an effect attributed to the blockade of L-type Ca²⁺ channels. mdpi.com This suggests their potential as agents for treating respiratory diseases. mdpi.com

Furthermore, derivatives of 3-hydroxy-pyran-4-one have been identified as potent inhibitors of the HIV-1 integrase enzyme. frontiersin.org This interaction prevents the integration of viral DNA into the host genome, a crucial step in the HIV replication cycle. The development of these inhibitors often involves a structure-based design approach to optimize their binding to the enzyme's active site. frontiersin.org

Other pyran derivatives have been investigated for their interaction with different molecular targets. For example, some compounds are believed to exert their effects through the inhibition of enzymes or the modulation of receptor signaling pathways. The imidazole (B134444) ring in certain derivatives is thought to be a key feature for interacting with biological targets like enzymes or receptors. evitachem.com Additionally, some 4H-pyran derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and induce apoptosis through the activation of the caspase-3 gene, suggesting a mechanism for their anticancer effects. researchgate.net

Derivative ClassBiological TargetMechanism of Interaction/Effect
4-Oxo-1,4-dihydropyridinesCannabinoid Receptor 2 (CB2)Acts as a selective agonist or inverse agonist, modulated by the C-6 substituent. ucl.ac.be
4H-Pyran derivativesL-type Ca²⁺ ChannelsBlocks voltage-activated channels, leading to smooth muscle relaxation. mdpi.com
3-Hydroxy-pyran-4-one derivativesHIV-1 IntegraseInhibits enzyme activity, preventing viral DNA integration. frontiersin.org
4H-Pyran derivativesCyclin-dependent kinase 2 (CDK2)Inhibits kinase activity and downregulates protein/gene expression. researchgate.net
4H-Pyran derivativesCaspase-3Activates the caspase-3 gene, inducing apoptosis. researchgate.net
ucl.ac.bemdpi.comfrontiersin.orgresearchgate.net

Applications of Methyl 4 Oxo 4h Pyran 3 Carboxylate and Analogs in Advanced Organic Synthesis

Role as Versatile Building Blocks for Complex Organic Molecules

The 4-oxo-4H-pyran core, as exemplified by Methyl 4-oxo-4H-pyran-3-carboxylate and related structures like kojic acid derivatives, serves as a foundational scaffold in synthetic organic chemistry. The reactivity of the pyran ring, particularly its susceptibility to nucleophilic attack and ring-opening reactions, allows for its transformation into diverse molecular architectures. Chemists utilize these pyrones as attractive building blocks for creating biologically significant structures, including aromatics, polymers, and various acyclic and heterocyclic compounds. nih.gov

Research has demonstrated the utility of this scaffold in generating libraries of compounds through modification of its functional groups. For instance, derivatives such as (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl carboxylates have been synthesized from kojic acid, a related 4-pyrone, highlighting the core's role as a template for creating new molecular entities. acs.org Similarly, the synthesis of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives from chlorokojic acid further illustrates the adaptability of the pyranone structure for building complex molecules. wisconsin.edu The transformation of functional groups attached to the ring, such as the conversion of a nitrile to a masked aldehyde in 2-amino-6-methyl-4-oxo-4H-pyran-3-carbaldehyde analogs, showcases the versatility of these compounds as synthetic intermediates. mdpi.com

A notable reaction is the recyclization of 4-oxo-4H-pyran-3-carboxylates. Treatment with a base like sodium hydroxide (B78521) can induce a conjugate nucleophilic addition at the C-2 position, leading to the opening of the γ-pyrone ring, followed by a subsequent ring closure to yield stable 4-hydroxy-2-pyrone structures. nih.gov This transformation opens up new synthetic pathways, converting the initial γ-pyrone into a different, yet equally versatile, α-pyrone isomer.

Intermediates in the Synthesis of Other Heterocyclic Systems

The reactivity of this compound and its analogs makes them ideal intermediates for constructing a variety of other heterocyclic frameworks. The inherent functionality of the pyran ring can be leveraged to build fused or entirely new ring systems.

Pyran-annulated systems, where a pyran ring is fused to another heterocyclic ring, are readily accessible using pyrone-based precursors. A common and efficient strategy involves one-pot, multicomponent reactions. rsc.orgthieme-connect.com These reactions typically combine an aldehyde, malononitrile (B47326), and a C-H activated acidic compound, which can be a 4-pyrone derivative like 4-hydroxycoumarin. thieme-connect.comresearchgate.net The process often proceeds through a tandem Knoevenagel condensation followed by a cyclocondensation to yield complex fused systems. researchgate.net This methodology has been successfully employed to synthesize a variety of pharmaceutically relevant scaffolds, including:

Pyrano[3,2-c]chromenes thieme-connect.comresearchgate.net

Pyrano[4,3-b]pyrans researchgate.net

1H-Pyrano[2,3-d]pyrimidines researchgate.net

The selectivity and outcome of these reactions can be finely tuned based on the structure of the reactants, making it a powerful tool for generating molecular diversity. rsc.org

The 4-pyrone skeleton is a key precursor for the synthesis of chromones (benzo-γ-pyrones) and coumarins (benzo-α-pyrones), which are important classes of compounds in medicinal chemistry. rsc.org Various synthetic methods leverage pyrone-like intermediates to construct these bicyclic systems. For example, 3-formylchromones can be prepared via the Vilsmeier-Haack double formylation of suitable acetyl-substituted phenols, which are structurally related to the pyrone framework. The pyrone ring itself can be constructed and subsequently annulated to a benzene (B151609) ring to form the chromone (B188151) nucleus. The synthesis of novel pyrone, chromone, and coumarin (B35378) derivatives often starts from precursors that establish the core pyranone structure early in the synthetic sequence. rsc.org

Thiopyrans, where the oxygen atom of the pyran ring is replaced by a sulfur atom, represent another class of heterocycles accessible from pyrone precursors. The direct conversion of a 4-pyrone to a 4-thiopyrone is a known transformation in organic synthesis, often accomplished using sulfurating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This reaction allows for the direct incorporation of sulfur into the heterocyclic core.

Furthermore, thiopyran analogs of the target molecule can be built using methods analogous to pyran synthesis. For example, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, a direct sulfur analog of the reduced form of the title compound, is synthesized via a Dieckmann cyclization of a corresponding thio-diester, namely dimethyl 3,3'-thiobispropanoate. This demonstrates a clear synthetic pathway to the corresponding thiopyran-3-carboxylate system, which can then be used as a building block for more complex sulfur-containing molecules.

Development of New Materials with Specific Electronic or Photophysical Properties

The conjugated π-system of the 4-oxo-4H-pyran ring, combined with the ability to introduce various substituents, makes these compounds and their derivatives interesting candidates for materials science applications. Research has shown that derivatives of the 4-pyrone scaffold are utilized in the development of new materials possessing specific electronic or photophysical properties.

For instance, a complex derivative, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate, has been explicitly identified for its use in creating materials with tailored electronic or photophysical characteristics. More broadly, the 2-amino-4H-pyran framework is used in the development of photoactive materials. The inherent fluorescence and potential for charge transfer within these molecules make them suitable for applications in optoelectronic devices. The synthesis of novel pyran derivatives, such as Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate, is often coupled with computational studies to investigate their electronic properties, including HOMO-LUMO energy gaps, which are critical for predicting their behavior in optoelectronic applications.

Emerging Research Areas and Future Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the 4-pyrone core is a pivotal aspect of advancing the applications of Methyl 4-oxo-4H-pyran-3-carboxylate and its derivatives. Researchers are actively pursuing innovative catalytic systems to overcome the limitations of traditional synthetic methods, which often require harsh conditions. nih.gov

Recent advancements have highlighted the utility of various transition metal catalysts in synthesizing pyrone scaffolds. Gold catalysis, for instance, has proven effective in the regiocontrolled synthesis of 2-pyrones and 4-pyrones from alkynes under mild conditions. nih.gov Similarly, rhodium(II) catalysts have been employed in the annulation of cis-stilbene (B147466) acids with diazo compounds to furnish α-pyrone scaffolds. rsc.orgrsc.org These rhodium-catalyzed transformations often proceed via carbene insertion and C-H activation pathways. rsc.org

Ruthenium(II) complexes have emerged as a cost-effective alternative to rhodium for the oxidative annulation of cinnamic acids with alkynes, yielding multisubstituted α-pyrones. acs.org Furthermore, indium(III) bromide has been successfully utilized as a catalyst for the regiospecific construction of diverse and polyfunctionalized γ-pyrone cores from cyclic and acyclic diazo compounds and β-ketoesters. rsc.org This method involves a cascade of reactions including carbene generation, ketene (B1206846) formation, and intramolecular cyclization. researchgate.net

A transition-metal-free approach for the synthesis of 4-pyrones has also been developed, utilizing TfOH-promoted nucleophilic addition and cyclization of diynones and water, offering an atom-economical and environmentally benign route. nih.gov

Table 1: Overview of Novel Catalytic Systems for Pyrone Synthesis
Catalyst SystemReactantsProduct TypeKey FeaturesReference
Gold CatalysisAlkynes2-Pyrones and 4-PyronesMild reaction conditions, regiocontrolled nih.gov
Rhodium(II) Catalysiscis-Stilbene acids and diazo compoundsα-PyronesC-H activation and annulation rsc.orgrsc.org
Ruthenium(II) CatalysisCinnamic acids and alkynesα-PyronesCost-effective alternative to rhodium acs.org
Indium(III) BromideDiazo compounds and β-ketoestersγ-PyronesCascade reaction, regiospecific rsc.orgresearchgate.net
TfOH (Transition-metal-free)Diynones and water4-PyronesAtom-economical, environmentally benign nih.gov

Exploration of New Chemical Transformations for Functionalization

To expand the chemical space and potential applications of this compound, researchers are exploring novel chemical transformations to functionalize the pyrone ring. A significant area of focus is the direct C-H functionalization, which offers a more atom-economical and efficient alternative to traditional cross-coupling reactions. mdpi.comresearchgate.netucc.ie

Palladium-catalyzed direct arylation has been successfully applied to 2-pyrones and coumarins, enabling the formation of C-C bonds at specific positions. ucc.ie This strategy allows for the synthesis of novel tricyclic motifs. ucc.ie Furthermore, rhodium(III)-catalyzed C-H annulation of cis-stilbene acids with 2-diazo-1,3-diketones provides a facile route to α-pyrone scaffolds. rsc.org

Ring-opening and remodeling strategies have also emerged as powerful tools for creating diverse heterocyclic structures from pyrone precursors. researchgate.netrsc.org For example, the modification of cyano groups in 2,6-dicyano-4-pyrone has been developed as a general approach for the construction of 2,6-bis(hetaryl)-4-pyrones. acs.org Another innovative method involves the enamination of 2-methyl-4-pyrones, creating versatile building blocks that can react with nucleophiles and dipoles to generate conjugated push-pull and isoxazolyl-substituted 4-pyrones. mdpi.com This functionalization occurs with high chemoselectivity, preserving the pyrone ring. mdpi.com

Advanced Mechanistic Investigations into Biological Interactions

Derivatives of 4-pyrone have shown promise as inhibitors of various biological targets, including metalloenzymes and viral proteins. nih.govescholarship.orgnih.govmdpi.com A deeper understanding of the molecular mechanisms underlying these interactions is crucial for the rational design of more potent and selective therapeutic agents.

For instance, pyran-based compounds have been investigated as inhibitors of Hepatitis B Virus (HBV). nih.govmdpi.com The mechanism of action for some anti-HBV agents involves the inhibition of HBV DNA polymerase, leading to a reduction in viral replication. Future research will likely focus on elucidating the precise binding modes and inhibitory mechanisms of pyrone derivatives against HBV targets.

Hydroxypyrone-based compounds have been synthesized and evaluated as inhibitors of matrix metalloproteinases (MMPs), which are zinc-dependent enzymes implicated in various diseases. researchgate.net The development of a structure-activity relationship for these inhibitors is an active area of investigation. researchgate.net

Integration of Computational Design in Compound Discovery and Optimization

Computational methods are playing an increasingly integral role in the discovery and optimization of pyran-based compounds. Molecular docking and molecular dynamics simulations are being employed to predict binding affinities and to understand the dynamic behavior of these molecules within the active sites of their biological targets. rsc.orgnih.govnanobioletters.com

In a study on pyranocoumarin (B1669404) derivatives as α-glucosidase inhibitors, computational analysis helped to elucidate the inhibitory mechanism at a molecular level. rsc.orgnih.gov The prediction of binding free energy and the identification of key binding residues provided valuable insights for the design of more effective inhibitors. rsc.orgnih.gov Similarly, computational studies have been used to investigate pyran-based derivatives as potential inhibitors of DNA gyrase and topoisomerase IV, as well as SARS-CoV-2 3CL protease. nanobioletters.comresearchgate.net These in silico approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

Table 2: Application of Computational Methods in Pyrone-Based Inhibitor Design
Computational MethodBiological TargetKey FindingsReference
Molecular Docking, Molecular Dynamicsα-GlucosidasePredicted binding affinities and identified key binding residues. rsc.orgnih.gov
Molecular DockingDNA Gyrase, Topoisomerase IVInvestigated binding capacity and interactions with active site residues. researchgate.net
Molecular DockingSARS-CoV-2 3CL ProteaseIdentified potential inhibitors and their binding modes. nanobioletters.com

Expanding Applications in Materials Science and Specialized Chemical Production

The unique photophysical properties of pyran derivatives make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). ontosight.airesearchgate.netrsc.orgresearchgate.netbohrium.com Certain 4H-pyran derivatives exhibit luminescence and charge transport capabilities, making them suitable for use as emissive materials in OLED displays. ontosight.ai Dicyanomethylene-4H-pyran (DCM) chromophores, for example, are a well-known class of donor-π-acceptor molecules used as highly fluorescent dopants in OLEDs. rsc.org

Furthermore, pyran derivatives are being explored as photosensitizers in photodynamic therapy (PDT), a cancer treatment that utilizes light-sensitive compounds to generate reactive oxygen species that kill tumor cells. researchgate.netrsc.org The development of novel pyran-based photosensitizers is an active area of research.

In the realm of specialized chemical production, this compound serves as a valuable building block for the synthesis of more complex and biologically active molecules. researchgate.netbenthamscience.com Its versatile reactivity allows for its incorporation into a wide range of molecular scaffolds, contributing to the development of new pharmaceuticals and other fine chemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-oxo-4H-pyran-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves cyclization of substituted diketones or esters under acidic or basic conditions. For example, condensation of malonic acid derivatives with γ-ketoesters in ethanol with catalytic piperidine can yield the pyran ring . Solvent choice (e.g., ethanol vs. THF) and temperature (60–80°C) critically affect reaction kinetics and purity. Post-synthesis, recrystallization from methanol/water mixtures is recommended to isolate high-purity crystals .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : 1^1H NMR in CDCl₃ reveals diagnostic peaks: the ester methyl group at δ 3.8–3.9 ppm and the pyran ring protons as doublets between δ 6.2–7.0 ppm .
  • IR : Strong carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyran-4-one C=O) confirm functional groups .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 resolves bond lengths and angles (e.g., C=O bonds ~1.21 Å) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodology :

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but sparingly soluble in water. Solubility in ethanol increases with heating .
  • Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions. Store under inert atmosphere at –20°C to prevent ester group degradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of this compound?

  • Methodology : SC-XRD with high-resolution data (e.g., Cu-Kα radiation, 0.8 Å resolution) can distinguish between enol and keto tautomers. Hydrogen-bonding patterns (e.g., O–H⋯O interactions in the enol form) and anisotropic displacement parameters (ADPs) from SHELXL refinement provide evidence . For ambiguous cases, complementary DFT calculations (B3LYP/6-311+G(d,p)) predict tautomer stability .

Q. What strategies optimize the compound’s reactivity in nucleophilic acyl substitution reactions for derivative synthesis?

  • Methodology :

  • Activation : Use Lewis acids (e.g., AlCl₃) to polarize the ester carbonyl, enhancing nucleophilic attack at C-3.
  • Protection : Temporarily protect the 4-oxo group with trimethylsilyl chloride to prevent side reactions .
  • Kinetic control : Low-temperature (–10°C) reactions in anhydrous DCM favor mono-substitution over polymerization .

Q. How do structural modifications (e.g., substituents on the pyran ring) impact biological activity, and what computational tools validate these effects?

  • Methodology :

  • SAR studies : Introduce electron-withdrawing groups (e.g., –NO₂ at C-5) to enhance antimicrobial activity. Compare MIC values against S. aureus via broth microdilution assays .
  • Computational validation : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., E. coli DNA gyrase). MD simulations (GROMACS) assess stability of ligand-protein complexes .

Q. How can conflicting NMR data from different synthetic batches be systematically analyzed?

  • Methodology :

  • Batch comparison : Use 1^1H-13^13C HSQC to confirm assignments. Impurities (e.g., unreacted γ-ketoester) may appear as minor peaks at δ 2.5–3.0 ppm .
  • Quantitative NMR (qNMR) : Integrate peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify purity and identify side products .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 112–118°C vs. 120–124°C)?

  • Resolution : Variations arise from polymorphism or solvent inclusion during crystallization. SC-XRD can identify polymorphs (e.g., monoclinic vs. orthorhombic forms), while DSC thermograms reveal melting endotherms corresponding to each phase . Standardize recrystallization solvents (e.g., methanol vs. ethyl acetate) to ensure consistency .

Software and Tools

  • Crystallography : SHELXL (structure refinement) , OLEX2 (visualization) .
  • Spectroscopy : MestReNova (NMR processing), Mercury (XRD analysis) .
  • Computational : Gaussian (DFT), GROMACS (MD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.